![molecular formula C19H20FN3O B2391253 (3-(4-氟苯基)-1-甲基-1H-吡唑-5-基)((1R,5S)-3-亚甲基-8-氮杂双环[3.2.1]辛烷-8-基)甲酮 CAS No. 2309751-00-4](/img/structure/B2391253.png)
(3-(4-氟苯基)-1-甲基-1H-吡唑-5-基)((1R,5S)-3-亚甲基-8-氮杂双环[3.2.1]辛烷-8-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone is a complex organic molecule featuring a pyrazole ring substituted with a fluorophenyl group and a methylene-azabicyclooctane moiety
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its interactions with various enzymes and receptors. Its ability to modulate biological pathways makes it a valuable tool in the study of cellular processes and signal transduction.
Medicine
Medically, the compound is investigated for its potential as a therapeutic agent. Its structure suggests it could be effective in targeting specific proteins involved in diseases such as cancer or neurological disorders.
Industry
In the industrial sector, the compound’s stability and reactivity make it suitable for use in the development of new materials, including polymers and coatings.
作用机制
Target of Action
The primary targets of the compound (3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone are the Janus kinase (JAK) and Tyrosine kinase 2 (TYK2) . These kinases play a crucial role in the signaling pathway of many pro-inflammatory cytokines .
Mode of Action
(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone acts by inhibiting the activity of JAK1 and TYK2 . This inhibition disrupts the signaling pathway of pro-inflammatory cytokines, leading to a reduction in inflammation .
Biochemical Pathways
The compound affects the JAK/Signal transducer and activator of transcription (STAT) pathway . This pathway is crucial for transmitting signals from cytokines and growth factors to the nucleus of the cell, leading to DNA transcription and expression of genes involved in immunity, proliferation, cell survival, and apoptosis .
Pharmacokinetics
The pharmacokinetics of (3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)((1R,5S)-3-methylene-8-azabicyclo[32Similar compounds have been shown to have good bioavailability and are well distributed throughout the body .
Result of Action
The inhibition of JAK1 and TYK2 by (3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone leads to a decrease in the production of pro-inflammatory cytokines . This results in a reduction of inflammation and can be beneficial in the treatment of autoimmune diseases .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole ring. The fluorophenyl group is introduced via electrophilic aromatic substitution, followed by the formation of the pyrazole ring through cyclization reactions. The azabicyclooctane moiety is synthesized separately, often through a series of cycloaddition reactions, and then coupled with the pyrazole derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for certain steps, which allow for better control over reaction conditions and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylene group adjacent to the azabicyclooctane ring.
Reduction: Reduction reactions can target the pyrazole ring or the carbonyl group, potentially leading to the formation of alcohols or amines.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups onto the fluorophenyl ring.
相似化合物的比较
Similar Compounds
- (3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-yl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone
- (3-(4-bromophenyl)-1-methyl-1H-pyrazol-5-yl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone
Uniqueness
Compared to its analogs, the fluorophenyl derivative exhibits enhanced electronic properties due to the electron-withdrawing nature of the fluorine atom. This can lead to increased binding affinity and specificity for certain biological targets, making it a more potent and selective compound in medicinal applications.
(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone , covering its synthesis, reactions, applications, and unique properties
属性
IUPAC Name |
[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O/c1-12-9-15-7-8-16(10-12)23(15)19(24)18-11-17(21-22(18)2)13-3-5-14(20)6-4-13/h3-6,11,15-16H,1,7-10H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRGYUKUWCJCSTC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N3C4CCC3CC(=C)C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
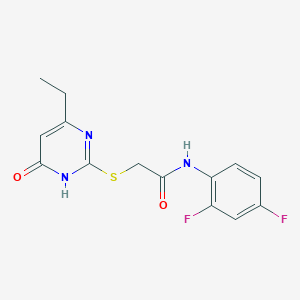
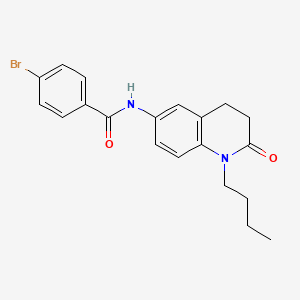
![N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2391173.png)
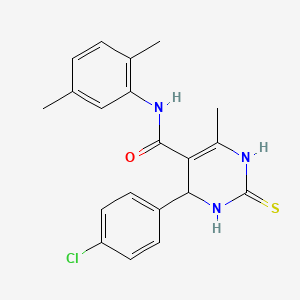
![2-[(2-hydroxyethyl)sulfanyl]-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2391178.png)
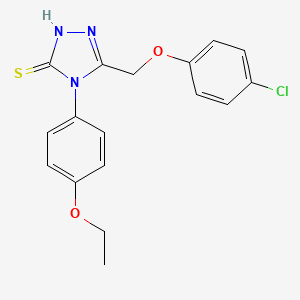
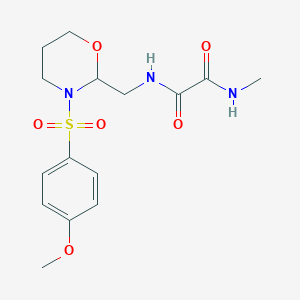
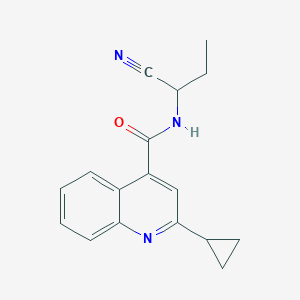
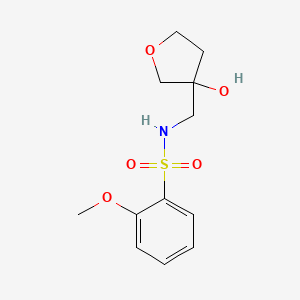
![3-(4-chlorophenyl)-1-(4-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2391188.png)
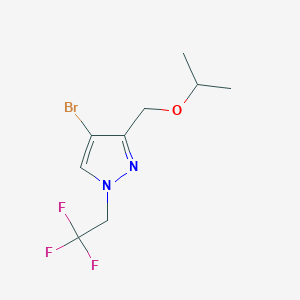
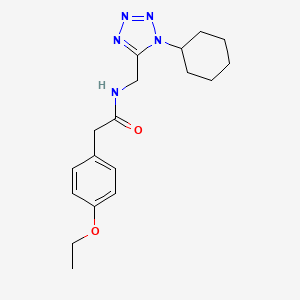
![N-[(2Z)-3-ethyl-4-methoxy-7-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide](/img/structure/B2391192.png)
![1-(Chloromethyl)-3-(5-fluoropentyl)bicyclo[1.1.1]pentane](/img/structure/B2391193.png)
